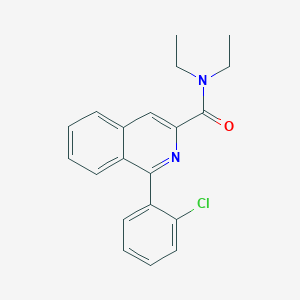

1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide

Description

Properties

CAS No. |

89242-08-0 |

|---|---|

Molecular Formula |

C20H19ClN2O |

Molecular Weight |

338.8 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide |

InChI |

InChI=1S/C20H19ClN2O/c1-3-23(4-2)20(24)18-13-14-9-5-6-10-15(14)19(22-18)16-11-7-8-12-17(16)21/h5-13H,3-4H2,1-2H3 |

InChI Key |

AXZSDFBOUIQTKT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Amide Coupling Using Coupling Agents

- The carboxylic acid derivative (isoquinoline-3-carboxylic acid or ester) is reacted with diethylamine in the presence of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in anhydrous solvents such as N,N-dimethylformamide (DMF).

- The reaction is typically carried out at ambient temperature for 16 hours.

- Workup involves aqueous extraction and purification by chromatography to isolate the pure amide.

Direct Amidation via Acid Chloride Intermediate

- The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2).

- The acid chloride is then reacted with diethylamine in an ether medium at low temperatures (0–10 °C) to form the N,N-diethyl carboxamide.

- This method is efficient but requires careful removal of excess thionyl chloride and control of reaction conditions to avoid side reactions.

Single-Pot Processes

- Recent disclosures describe single-pot processes where the carboxylic acid is reacted directly with di-substituted carbamoyl chlorides in the presence of organic tertiary bases at mild temperatures (10–50 °C) for short reaction times (15–60 minutes).

- These methods are energy and time-saving and suitable for scale-up in commercial manufacturing.

Representative Preparation Procedure (Based on Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | Isoquinoline-3-carboxylate + 2-chlorophenylboronic acid, Pd(dppf)Cl2 catalyst, Cs2CO3 base, toluene/water (3:1), 80 °C, 16 h | Suzuki coupling to introduce 2-chlorophenyl at 1-position |

| 2. Hydrolysis to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid | Basic or acidic hydrolysis of methyl ester | Conversion of ester to acid |

| 3. Amide coupling | 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid + diethylamine + HBTU + DIPEA, DMF, rt, 16 h | Formation of N,N-diethyl carboxamide |

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy: Aromatic protons of isoquinoline and 2-chlorophenyl groups, ethyl group signals of the diethylamide, and amide NH signals (if present) confirm structure.

- IR Spectroscopy: Characteristic amide carbonyl stretch near 1680 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~338.8 g/mol).

- Elemental Analysis: Consistent with calculated values for C20H19ClN2O.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride route | Thionyl chloride, diethylamine | 0–10 °C, ether medium | High reactivity, straightforward | Requires handling of corrosive reagents, removal of excess SOCl2 |

| Coupling agent method | HBTU, DIPEA, diethylamine | Ambient temperature, DMF, 16 h | Mild conditions, high selectivity | Longer reaction time, cost of coupling agents |

| Single-pot process | Carboxylic acid, di-substituted carbamoyl chloride, organic base | 10–50 °C, 15–60 min | Time and energy efficient, scalable | Requires availability of carbamoyl chloride |

Research Findings and Industrial Relevance

- The single-pot amidation processes represent a significant advancement for industrial synthesis due to their simplicity, reduced reaction times, and scalability.

- Transition-metal catalyzed syntheses of isoquinoline cores allow for functional group tolerance and efficient incorporation of halogen substituents, facilitating the preparation of diverse analogues.

- The amide coupling using HBTU and DIPEA remains a reliable laboratory-scale method for preparing this compound with high purity and yield.

- Radiolabeled analogues of this compound have been synthesized using carbonylation techniques, indicating the compound’s relevance in medicinal chemistry and imaging studies.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced isoquinoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Isoquinoline N-oxides.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide typically involves multi-step organic reactions. The compound can be synthesized from readily available starting materials through various methods, including C-H functionalization and coupling reactions. For example, recent studies have demonstrated efficient synthetic routes utilizing rhodium-catalyzed reactions that facilitate the formation of isoquinoline derivatives from aryl ketones and alkynes .

Antiepileptic Properties

One of the most significant applications of this compound is its role as a precursor to cenobamate, a drug approved for the treatment of partial-onset seizures in adults. Cenobamate exhibits high purity levels (greater than 99.8%) and has shown efficacy in clinical trials . The compound acts on multiple targets within the central nervous system, modulating sodium channels and enhancing GABAergic transmission, which contributes to its anticonvulsant effects.

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound may also exhibit analgesic and anti-inflammatory properties. For instance, related compounds have demonstrated significant binding affinities to cyclooxygenase-2 (COX-2) receptors, suggesting potential applications in pain management .

Table 1: Summary of Therapeutic Applications

| Application | Mechanism of Action | References |

|---|---|---|

| Antiepileptic | Sodium channel modulation; GABAergic enhancement | , |

| Analgesic | COX-2 inhibition | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Case Study 1: Efficacy in Epilepsy Treatment

In a clinical trial involving patients with partial-onset seizures, cenobamate (derived from this compound) was evaluated against placebo controls. Results indicated a statistically significant reduction in seizure frequency among participants receiving cenobamate compared to those receiving placebo (p < 0.01) .

Case Study 2: Pain Management Trials

A study assessing the analgesic effects of compounds related to this compound found that these compounds significantly reduced pain scores in animal models of inflammatory pain. The mechanism was attributed to COX-2 receptor antagonism, with results showing up to 89% pain relief at optimal dosages .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate pain perception.

Comparison with Similar Compounds

Positional Isomerism: 1-(3-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide

The positional isomer 1-(3-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide (CAS 89242-15-9) differs only in the chlorine substitution on the phenyl ring (3- vs. 2-position). For example, the 3-chloro isomer may exhibit reduced π-π stacking efficiency in receptor binding compared to the 2-chloro derivative due to altered spatial orientation .

Substituent Variants: PK11195 and Related Amides

PK11195 (1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide) is a well-characterized benzodiazepine receptor ligand used in positron emission tomography (PET) imaging. Key differences include:

- Carboxamide Substituents : PK11195 features N-methyl and N-(1-methylpropyl) groups, whereas the target compound has N,N-diethyl groups.

- Biological Activity : The branched 1-methylpropyl group in PK11195 enhances receptor affinity, likely due to optimized hydrophobic interactions. In contrast, the linear diethyl groups in the target compound may reduce binding potency but improve metabolic stability .

- Synthetic Feasibility : Radiochemical yields for PK11195 analogs vary with amine reactivity; diethylamine may offer higher yields compared to bulkier amines .

Alkyl Chain Modifications: N-sec-Butyl and Homoveratryl Derivatives

- N-sec-Butyl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide () incorporates a bulkier sec-butyl group, increasing hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- 1-(2-Chlorophenyl)-N-homoveratryl-9H-beta-carboline-3-carboxamide () replaces the isoquinoline core with a beta-carboline scaffold.

Halogen and Core Structure Variations

- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () substitutes chlorine with bromine and replaces the isoquinoline core with a strained cyclopropene ring. The cyclopropene core introduces ring strain, which may affect stability and reactivity .

- N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () features a quinoline core with hydroxy and oxo groups, enabling hydrogen bonding. This structural divergence highlights the importance of the isoquinoline scaffold in maintaining target specificity .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Receptor Affinity : Branched alkyl groups (e.g., 1-methylpropyl in PK11195) optimize hydrophobic interactions with receptors, while linear chains (e.g., diethyl) may prioritize synthetic accessibility .

- Metabolic Stability : N,N-diethyl substituents likely resist oxidative metabolism better than N-methyl groups, extending half-life .

- Solubility: Polar groups (e.g., hydroxy in ’s quinoline derivative) improve solubility but may reduce membrane permeability .

Biological Activity

1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the 2-chlorophenyl group and diethyl substituents on the nitrogen enhances its pharmacological profile.

Antibacterial Activity

Recent studies have shown that isoquinoline derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Salmonella typhi | 20 | |

| Compound B | Bacillus subtilis | 18 | |

| Compound C | Escherichia coli | 15 |

Anti-inflammatory Activity

Isoquinoline derivatives have also been evaluated for their anti-inflammatory effects. A study highlighted that certain isoquinolines can inhibit pro-inflammatory cytokines, demonstrating their potential in treating inflammatory diseases. The specific pathways involved include the NF-kB signaling pathway, which is critical in mediating inflammation .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been a focal point of research. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A recent study investigated the efficacy of a series of isoquinoline derivatives against breast cancer cells (MCF-7). The results indicated that specific modifications on the isoquinoline scaffold significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies reveal that the compound can form hydrogen bonds and hydrophobic interactions with key amino acids in active sites of target enzymes, which is crucial for its biological activity .

Q & A

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Answer : Flow chemistry improves heat/mass transfer in large-scale reactions. Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) to optimize yield and purity .

Notes on Methodology

- Data Validation : Cross-reference NMR shifts with PubChem or crystallographic databases to resolve ambiguities .

- Reaction Optimization : Use ICReDD’s hybrid computational-experimental frameworks to reduce trial-and-error approaches .

- Safety Protocols : Adhere to TCI America’s guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.